molecular formula C13H13NO2 B6366778 2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine, 95% CAS No. 1111111-02-4

2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine, 95%

Cat. No. B6366778
CAS RN: 1111111-02-4
M. Wt: 215.25 g/mol
InChI Key: TXLNNLXAIWPOJW-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine, abbreviated as 2H6MMMP, is a synthetic organic compound. It is a small molecule that has been studied for its potential applications in scientific research. This compound has been used in various laboratory experiments due to its ability to bind to certain proteins and other molecules.

Scientific Research Applications

2H6MMMP has been used in various scientific research applications. It has been used to study the structure and function of proteins, as well as to study the interactions between proteins and other molecules. It has also been used in studies of enzyme inhibition, drug metabolism, and other biochemical processes. In addition, 2H6MMMP has been used in the study of cell signaling pathways, as well as in the study of the effects of environmental toxins on cell function.

Mechanism of Action

2H6MMMP is a small molecule that is able to bind to certain proteins and other molecules. It binds to these molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. The binding of 2H6MMMP to proteins and other molecules can alter their structure and function, leading to changes in the biochemical and physiological processes in which they are involved.
Biochemical and Physiological Effects
2H6MMMP has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, as well as to affect the metabolism of certain drugs. It has also been shown to affect cell signaling pathways, as well as to alter the structure and function of proteins. In addition, 2H6MMMP has been found to affect the expression of certain genes, as well as to affect the growth and development of certain cells.

Advantages and Limitations for Lab Experiments

2H6MMMP has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its ability to bind to proteins and other molecules, allowing for the study of their structure and function. In addition, 2H6MMMP is relatively stable, making it suitable for long-term storage. However, 2H6MMMP is also relatively expensive and may not be suitable for large-scale experiments.

Future Directions

2H6MMMP has potential applications in a variety of fields, including drug discovery, enzyme inhibition, and cell signaling. It could be used to study the structure and function of proteins and other molecules, as well as to study the interactions between them. In addition, 2H6MMMP could be used to study the effects of environmental toxins on cell function, as well as to study the expression of certain genes. Finally, 2H6MMMP could be used to study the growth and development of certain cells.

Synthesis Methods

2H6MMMP can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxy-3-methylphenol with pyridine in the presence of a strong acid. This reaction produces 2H6MMMP as the major product, along with other minor products. Another method of synthesis is the reaction of 4-methoxy-3-methylphenol with pyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction also produces 2H6MMMP as the major product, along with other minor products.

properties

IUPAC Name

6-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-10(6-7-12(9)16-2)11-4-3-5-13(15)14-11/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLNNLXAIWPOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682787
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-methoxy-3-methylphenyl)pyridine

CAS RN

1111111-02-4
Record name 6-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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